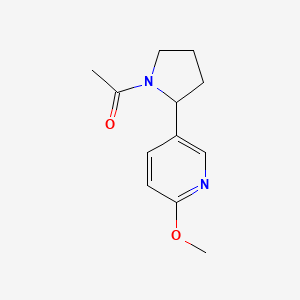

1-(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

Description

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

1-[2-(6-methoxypyridin-3-yl)pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C12H16N2O2/c1-9(15)14-7-3-4-11(14)10-5-6-12(16-2)13-8-10/h5-6,8,11H,3-4,7H2,1-2H3 |

InChI Key |

KQTUFPOXBTVXAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCC1C2=CN=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 6-methoxypyridin-3-amine with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy group and pyrrolidine ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Impact :

- Methoxy Groups: Improve solubility and electron-donating effects (e.g., 1-(6-Methoxypyridin-3-yl)ethanone vs. non-methoxy analogues) .

- Halogenation: Chloro substituents (e.g., 1-(5,6-Dichloropyridin-3-yl)ethanone) increase lipophilicity and metabolic stability but reduce solubility .

Key Differences :

- The target compound’s pyrrolidine group necessitates additional steps for N-alkylation or coupling, increasing synthetic complexity compared to non-pyrrolidine analogues .

- Halogenated derivatives require stringent safety protocols due to reactivity and toxicity .

Physicochemical Properties

Biological Activity

1-(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a pyrrolidine ring and a methoxypyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.

The molecular formula of this compound is , with a molecular weight of 220.27 g/mol. Its structure includes functional groups that are pivotal for its biological interactions.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxypyridine moiety may enhance binding affinity to active sites, while the propenone group can facilitate covalent interactions, potentially leading to modulation of key biological pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some studies have shown that derivatives with similar structures possess antimicrobial properties, suggesting potential applications in treating infections .

- Cytotoxic Effects : Preliminary studies indicate cytotoxic effects against certain cancer cell lines, highlighting its potential as an anticancer agent .

Case Studies

- Antimicrobial Activity : A study on aminopyridine derivatives demonstrated that compounds containing the methoxypyridine moiety exhibited significant antibacterial effects, which could be extrapolated to similar structures including this compound .

- Cytotoxicity : In vitro assays revealed that related compounds showed selective cytotoxicity against cancer cells, suggesting that modifications in the pyrrolidine or pyridine rings could enhance efficacy .

Research Findings

Recent investigations into the structural activity relationship (SAR) of pyrrolidine derivatives have indicated that specific substitutions on the pyridine ring can dramatically influence biological activity. The presence of electron-donating groups, such as methoxy groups, has been correlated with increased potency against certain biological targets .

Table 2: Summary of Biological Activities

Q & A

What are the recommended safety protocols for handling 1-(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear chemical-resistant gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a certified chemical fume hood to minimize inhalation risks .

- Storage: Store in tightly sealed containers under inert conditions (e.g., nitrogen atmosphere) to prevent degradation. Avoid exposure to moisture and light .

- Spill Management: Absorb spills with inert materials like sand, dispose as hazardous waste, and avoid drainage contamination .

- First Aid: For skin contact, rinse with water for ≥15 minutes; for ingestion, seek immediate medical attention .

How can researchers determine the crystal structure of this compound using X-ray crystallography?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation. Ensure crystal quality by slow evaporation from aprotic solvents (e.g., DCM/hexane mixtures).

- Structure Solution: Employ direct methods via SHELXT for phase estimation .

- Refinement: Iterative refinement with SHELXL to model thermal parameters and hydrogen bonding. Validate using R-factors (<5%) and electron density maps .

- Validation: Cross-check with CCDC databases and Mercury software for geometric accuracy.

What synthetic routes are available for preparing this compound, and what are their respective yields?

Methodological Answer:

- Route 1 (Nucleophilic Substitution): React 6-methoxypyridine-3-amine with 1-(pyrrolidin-1-yl)ethanone under Pd-catalyzed coupling (e.g., Buchwald-Hartwig conditions). Yields: ~60–70% .

- Route 2 (Mannich Reaction): Condense pyrrolidine with 6-methoxypyridine-3-carbaldehyde and acetyl chloride. Optimize pH (4–6) to minimize byproducts. Yields: ~50–55% .

- Purification: Use column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).

What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- LogP/Solubility: Calculate via Schrödinger’s QikProp or ADMET Predictor , using fragment-based methods. Experimental logP ≈ 1.8 (similar to pyridine analogs) .

- Polar Surface Area (PSA): Use Dragon or MOE to estimate PSA (~62 Ų), indicating moderate permeability .

- Hydrogen Bonding: DFT simulations (e.g., Gaussian 16 ) model H-bond acceptor sites at the methoxy and ketone groups .

How can discrepancies in electron density maps during X-ray refinement be resolved?

Advanced Answer:

- Dynamic Disorder: Model alternative conformers using SHELXL’s PART command. Apply restraints to bond distances/angles .

- Solvent Masking: Use SQUEEZE (in PLATON ) to account for disordered solvent molecules.

- Twinned Data: For twinned crystals, apply HKLF 5 in SHELXL and refine twin laws .

What in vitro assays assess this compound’s inhibitory activity against ubiquitin-specific proteases (USPs)?

Advanced Answer:

- Fluorogenic Assay: Incubate with USP14 (or USP7) and Ub-AMC substrate. Measure fluorescence (Ex/Em: 380/460 nm) over 30 minutes. IC₅₀ calculated via dose-response curves .

- Western Blot Validation: Treat cell lysates (HEK293T) with the compound, probe for polyubiquitinated proteins (e.g., anti-K48 Ub) .

- Selectivity Screening: Use Eurofins KinaseProfiler to test off-target effects on related enzymes (e.g., UCH-L3).

What strategies mitigate byproduct formation during synthesis of pyrrolidine-containing analogs?

Advanced Answer:

- Catalytic Optimization: Replace Pd(OAc)₂ with Xantphos-Pd-G3 to suppress β-hydride elimination in coupling reactions .

- Temperature Control: Maintain reaction temperatures <80°C to avoid pyrrolidine ring-opening side reactions.

- Scavenger Use: Add molecular sieves (3Å) to sequester water in Mannich reactions, reducing imine byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.